YHO-13177 -

YHO-13177

Catalog Number: EVT-286453
CAS Number:
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YHO-13177 is a potent and specific inhibitor of breast cancer resistance protein (BCRP/ABCG2).
Source and Classification

YHO-13177 was developed as part of research aimed at overcoming drug resistance in cancer treatment. The compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a dimethoxyphenyl group. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, and its CAS number is 912287-56-0 .

Synthesis Analysis

The synthesis of YHO-13177 typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde, thiophene derivatives, and piperidine derivatives.
  2. Aldol Condensation: An initial aldol condensation reaction occurs between 3,4-dimethoxybenzaldehyde and a thiophene derivative to form an intermediate compound.
  3. Piperidine Addition: Subsequently, a piperidine derivative is added to this intermediate to yield YHO-13177.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

In industrial settings, these methods may be scaled up using automated reactors and continuous flow processes to enhance efficiency and output .

Molecular Structure Analysis

YHO-13177's molecular structure features several critical components:

  • Acrylonitrile Backbone: This structure provides the compound with its characteristic reactivity.
  • Thiophene Ring: Contributes to the electronic properties and potential interactions with biological targets.
  • Piperidine Ring: Enhances solubility and biological activity.

The compound's three-dimensional conformation plays a vital role in its interaction with BCRP, influencing its efficacy as an inhibitor. Structural data obtained from molecular docking studies suggest that YHO-13177 forms hydrogen bonds with specific residues in the BCRP protein, facilitating its inhibitory action .

Chemical Reactions Analysis

YHO-13177 can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to generate corresponding oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the nitrile group into an amine, typically using lithium aluminum hydride or hydrogen gas with a catalyst.
  3. Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions involving halogens or nucleophiles .

These reactions are crucial for modifying the compound for enhanced efficacy or exploring new derivatives with improved pharmacological profiles.

Mechanism of Action

The primary mechanism of action for YHO-13177 involves the inhibition of BCRP/ABCG2, which plays a significant role in drug efflux in cancer cells. By inhibiting this protein:

  • Increased Drug Accumulation: YHO-13177 enhances the intracellular concentration of chemotherapeutic agents like 7-ethyl-10-hydroxycamptothecin (SN-38), mitoxantrone, and topotecan in resistant cancer cell lines.
  • Suppression of BCRP Expression: It partially suppresses the expression of BCRP over time, further contributing to increased sensitivity to anticancer drugs .

Experimental studies have demonstrated that YHO-13177 effectively reverses drug resistance in various cancer models, highlighting its potential utility in combination therapies .

Physical and Chemical Properties Analysis

YHO-13177 exhibits several notable physical and chemical properties:

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 342.45 g/mol
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

These properties are essential for determining the formulation and delivery methods for potential therapeutic applications .

Applications

YHO-13177 has several promising applications across various fields:

  1. Cancer Research: Its primary application lies in reversing drug resistance in cancer therapies, particularly against tumors expressing BCRP.
  2. Medicinal Chemistry: The compound serves as a scaffold for developing new pharmaceuticals targeting multidrug resistance mechanisms.
  3. Biochemical Probes: YHO-13177 may be used as a biochemical probe to study BCRP interactions and mechanisms within cellular systems.
  4. Industrial Uses: In the chemical industry, it can be utilized as a building block for synthesizing more complex organic molecules .
Molecular Mechanisms of YHO-13177 as a BCRP/ABCG2 Inhibitor

YHO-13177 (CAS 912287-56-0) is an acrylonitrile derivative identified as a potent and specific inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer. It exhibits an IC₅₀ value of 10 nM against ABCG2, significantly reversing chemotherapeutic resistance to substrates like SN-38 (irinotecan’s active metabolite), mitoxantrone, and topotecan [1] [4] [9].

Inhibition of ATPase Activity in ABCG2-Mediated Drug Efflux

ABCG2-dependent drug efflux requires ATP hydrolysis to pump substrates outward. YHO-13177 disrupts this process by modulating ATPase activity. Studies demonstrate that YHO-13177 (0.01–1 µM) stimulates ABCG2 ATPase activity in a concentration-dependent manner, indicating direct interaction with the transporter’s nucleotide-binding domain (NBD). This stimulation saturates ATP hydrolysis, depleting energy required for substrate efflux [4] [9]. In membrane vesicle assays, YHO-13177 inhibits the transport of ABCG2-specific probes (e.g., [³H]-Estrone-3-sulfate) by >80% at 1 µM, confirming functional blockade [4].

Table 1: YHO-13177 Effects on ABCG2 ATPase Activity

YHO-13177 Concentration (µM)ATPase Activity (% of Baseline)Substrate Efflux Inhibition
0.01120%25%
0.1180%65%
1.0220%>90%

Competitive vs. Non-Competitive Binding Dynamics with BCRP Substrates

YHO-13177 employs a dual mechanism to antagonize substrate binding:

  • Competitive Inhibition: Directly competes with fluorescent substrates (e.g., Hoechst 33342) for ABCG2 binding sites. At 0.1 µM, YHO-13177 increases intracellular Hoechst 33342 accumulation by 3.5-fold in ABCG2-overexpressing HCT116/BCRP cells within 30 minutes [1] [4].
  • Non-Competitive Effects: Prolonged exposure (>24 hours) reduces BCRP protein expression by 40–60% in HCT116/BCRP and A549/SN4 cells, suggesting transcriptional or post-translational modulation [4] [9].

Table 2: Reversal of Cytotoxicity by YHO-13177 in Resistant Cell Lines

Cell LineResistance MechanismChemotherapeutic SubstrateFold-Reversal of IC₅₀ by YHO-13177
HCT116/BCRPABCG2 overexpressionSN-3822.5
A549/SN4ABCG2 overexpressionMitoxantrone18.3
Igrov1/T8ABCG2 overexpressionTopotecan15.0
KB-C2ABCB1 overexpressionPaclitaxel<1.5 (No effect)

Structural Basis of Selectivity for ABCG2 Over ABCB1 and ABCC1 Transporters

YHO-13177’s selectivity for ABCG2 hinges on its molecular interactions with the transporter’s transmembrane domain (TMD):

  • Acrylonitrile Scaffold: The planar structure and cyano group enable high-affinity docking into ABCG2’s substrate-binding pocket, which accommodates hydrophobic anions [8] [9].
  • Dimeric Specificity: Unlike ABCB1 (P-gp) or ABCC1 (MRP1), ABCG2 functions as a homodimer with a single TMD per monomer. YHO-13177 binds at the dimer interface, disrupting conformational changes essential for efflux [5] [9].
  • Selectivity Validation: YHO-13177 (up to 10 µM) fails to reverse resistance mediated by ABCB1 (e.g., paclitaxel resistance in K562/MDR1 cells) or ABCC1 (e.g., doxorubicin resistance in KB-3-1/MRP1 cells) [4] [9]. Molecular modeling confirms negligible affinity for ABCB1’s deeper drug-binding pocket [5].

Table 3: Selectivity Profile of YHO-13177 Across ABC Transporters

TransporterGene SymbolFold Resistance (Substrate)Reversal by YHO-13177 (1 µM)Proposed Structural Basis
ABCG2BCRP28.5 (SN-38)>20-foldHigh-affinity dimer interface binding
ABCB1MDR145.2 (Paclitaxel)<1.5-foldIncompatible binding pocket depth
ABCC1MRP112.8 (Doxorubicin)<1.5-foldLack of glutathione-conjugate affinity

Properties

Product Name

YHO-13177

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+

InChI Key

NOGGBVNCVONHHC-RVDMUPIBSA-N

SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC

Solubility

Soluble in DMSO

Synonyms

YHO-13177; YHO 13177; YHO13177;

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.